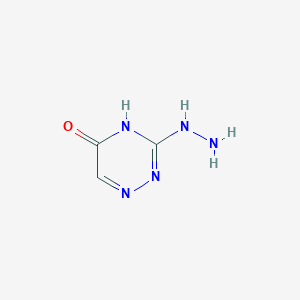

3-Hydrazinyl-1,2,4-triazin-5-ol

Vue d'ensemble

Description

3-Hydrazinyl-1,2,4-triazin-5-ol is a synthetic compound with the molecular formula C3H5N5O. It is widely used in scientific research and industry due to its unique physical, chemical, and biological properties. The compound belongs to the class of 1,2,4-triazine derivatives, which are known for their diverse applications in pharmaceuticals, herbicides, pesticides, dyes, and agriculture .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-1,2,4-triazin-5-ol typically involves the reaction of hydrazine with 1,2,4-triazine derivatives. One common method is the reaction of 4-amino-6-aryl-3-hydrazinyl-1,2,4-triazin-5(4H)-one with various carbon donor agents . The reaction conditions often include the use of solvents such as ethanol or butanol and may require refluxing for several hours to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydrazinyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives .

Applications De Recherche Scientifique

3-Hydrazinyl-1,2,4-triazin-5-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

Medicine: Explored for its potential use in developing new pharmaceuticals with antimicrobial and antiviral properties.

Industry: Utilized in the production of dyes, herbicides, and pesticides due to its stability and reactivity.

Mécanisme D'action

The mechanism of action of 3-Hydrazinyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme cytochrome P450 1A1 (CYP1A1), which is involved in the metabolism of various carcinogens . The compound’s hydrazinyl group allows it to form stable complexes with metal ions, which can further modulate its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one: Another 1,2,4-triazine derivative with similar biological activities.

3,5-Dinitro-1H-1,2,4-triazole: Known for its use in explosives and propellants.

5-Amino-1,2,4-triazole: Used in agriculture as a herbicide.

Uniqueness

3-Hydrazinyl-1,2,4-triazin-5-ol is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Activité Biologique

3-Hydrazinyl-1,2,4-triazin-5-ol is a synthetic compound belonging to the class of 1,2,4-triazine derivatives with the molecular formula . This compound is notable for its unique hydrazinyl group, which contributes to its distinct reactivity and biological activity. It has garnered attention in scientific research due to its potential applications in pharmaceuticals, particularly as an anticancer agent and antimicrobial agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit the enzyme cytochrome P450 1A1 (CYP1A1), which plays a crucial role in the metabolism of various carcinogens. This inhibition can potentially reduce the activation of pro-carcinogenic compounds and enhance detoxification processes in the body.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, suggesting that it could be developed into a therapeutic agent for treating infections . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Potential

The anticancer potential of this compound has been explored through various studies. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The apoptotic effects are likely mediated through the activation of caspase pathways and modulation of cell cycle progression .

Summary of Biological Activities

| Activity | Target | Effect |

|---|---|---|

| Antimicrobial | Bacterial strains | Inhibits cell wall synthesis |

| Anticancer | Cancer cell lines (e.g., MCF-7) | Induces apoptosis |

| Enzyme Inhibition | Cytochrome P450 1A1 | Reduces activation of carcinogens |

Case Study 1: Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of various triazine derivatives, this compound showed superior activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted to assess the anticancer properties of this compound on human cancer cell lines. Results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound effectively induced apoptosis through mitochondrial pathways .

Propriétés

IUPAC Name |

3-hydrazinyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-7-3-6-2(9)1-5-8-3/h1H,4H2,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVCIMDPWUKXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(NC1=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301716 | |

| Record name | 3-hydrazinyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21383-22-2 | |

| Record name | NSC146048 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydrazinyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.